

H-Lys(Fmoc)-OH synthesis and purification methods

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Compound of Interest

Compound Name: **H-Lys(Fmoc)-OH**

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An In-depth Technical Guide to the Synthesis and Purification of N ε -Fmoc-L-lysine (**H-Lys(Fmoc)-OH**)

Introduction

N ε -(9-Fluorenylmethoxycarbonyl)-L-lysine, commonly referred to as **H-Lys(Fmoc)-OH**, is a crucial amino acid derivative employed in advanced peptide synthesis. With the CAS Number 84624-28-2, this compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the epsilon (ε) amino group of the lysine side chain, while the alpha (α) amino group remains free.^[1] This specific configuration makes it an indispensable building block for applications requiring modification of the lysine side chain, such as the synthesis of branched peptides, attachment of labels or tags, and the creation of peptide-drug conjugates. Unlike N α -Fmoc protected amino acids used for linear peptide elongation in standard Solid-Phase Peptide Synthesis (SPPS), **H-Lys(Fmoc)-OH** allows for the peptide chain to be built from the lysine side chain.^{[2][3]}

This technical guide provides a detailed overview of the primary synthesis and purification methodologies for **H-Lys(Fmoc)-OH**, tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Synthesis Methodologies

The principal challenge in synthesizing **H-Lys(Fmoc)-OH** is the selective acylation of the less reactive ε -amino group in the presence of the more nucleophilic α -amino group. The most

common and effective strategy to achieve this selectivity involves the temporary protection of the α -amino and carboxyl groups using a copper(II) chelate.

Experimental Protocol: Synthesis via Copper(II) Chelate Complex

This method leverages the ability of the α -amino and carboxyl groups of L-lysine to form a stable complex with copper(II) ions, effectively blocking them from reacting and leaving the ϵ -amino group accessible for Fmoc protection.[4]

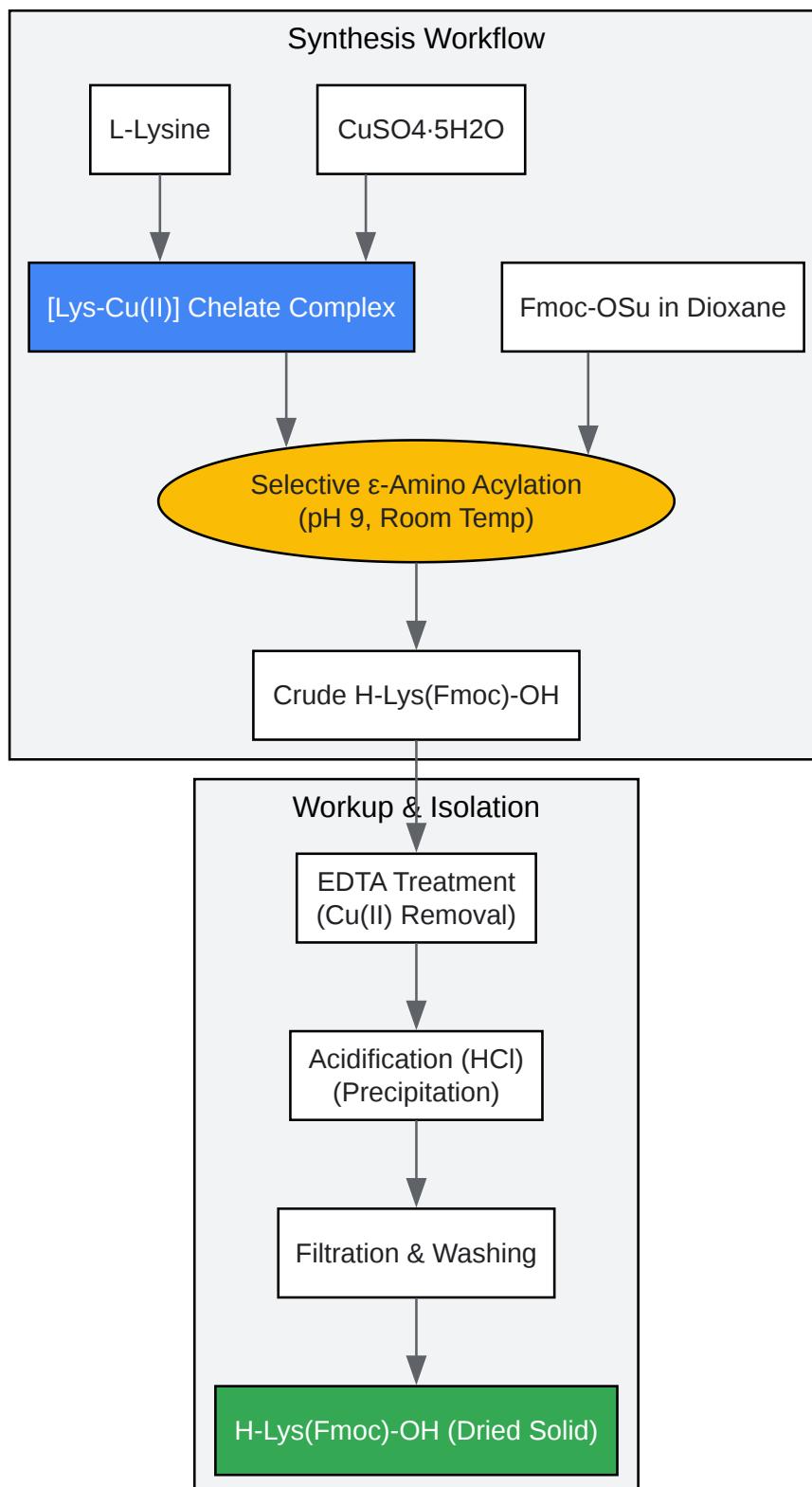
Materials:

- L-Lysine hydrochloride
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium carbonate (Na_2CO_3) or Sodium bicarbonate (NaHCO_3)
- 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
- Dioxane or Acetone (reaction solvent)
- Ethylenediaminetetraacetic acid (EDTA)
- Hydrochloric acid (HCl)
- Deionized water

Procedure:

- Formation of the Lysine-Copper Complex:
 - Dissolve L-Lysine hydrochloride in deionized water.
 - Add an aqueous solution of copper(II) sulfate pentahydrate. A typical molar ratio is 2.2 moles of lysine per mole of copper sulfate.[4]

- Adjust the pH of the solution to approximately 9.0-9.5 by the slow addition of an aqueous sodium carbonate solution. The formation of the deep blue copper complex indicates successful chelation.
- Fmoc Protection of the ϵ -Amino Group:
 - To the stirred solution of the lysine-copper complex, add a solution of Fmoc-OSu dissolved in dioxane or acetone.[4] A slight molar excess of Fmoc-OSu (e.g., 1.1 equivalents per equivalent of lysine) is typically used.
 - Maintain the pH of the reaction mixture at ~9.0 throughout the addition and subsequent reaction period by carefully adding sodium carbonate solution.
 - Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the consumption of Fmoc-OSu by Thin-Layer Chromatography (TLC).[4][5]
- Decomposition of the Copper Complex and Product Isolation:
 - Once the reaction is complete, add an aqueous solution of EDTA to chelate and remove the copper(II) ions. The color of the solution will typically change from deep blue to light blue or green.
 - Acidify the solution to a pH of approximately 2-3 with dilute hydrochloric acid. This protonates the carboxyl group and precipitates the crude **H-Lys(Fmoc)-OH** product.
 - Stir the mixture in an ice bath to maximize precipitation.
 - Collect the white solid precipitate by filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

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Caption: Synthesis of **H-Lys(Fmoc)-OH** via the copper chelate method.

Purification Methods

The purity of **H-Lys(Fmoc)-OH** is critical for successful peptide synthesis, as impurities can lead to the formation of side products and complicate downstream processes.^[6] The primary methods for purification are recrystallization and, if necessary, column chromatography.

Experimental Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude product by removing unreacted starting materials and soluble impurities.

Procedure:

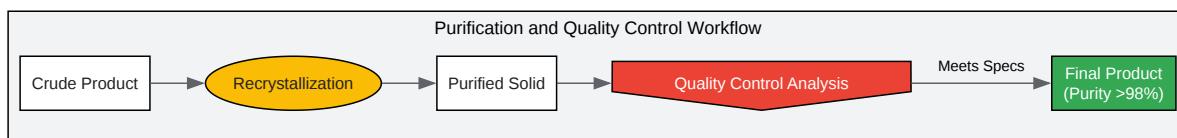
- Dissolve the crude, dried **H-Lys(Fmoc)-OH** solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., aqueous ethanol, acetone/water, or methanol/water).
- If any insoluble impurities are present, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerate to induce crystallization.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining surface impurities.
- Dry the purified **H-Lys(Fmoc)-OH** product under vacuum to a constant weight. A purity of $\geq 98\%$ is typically achievable.^[7]

Quality Control and Data Analysis

Rigorous quality control is essential to confirm the identity and purity of the final product.^{[7][8]}

- High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing the purity of the final product. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile in water, often containing an ion-pairing agent like trifluoroacetic acid (TFA).^[9] Purity should typically be $\geq 98\%$.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the molecule, ensuring the Fmoc group is attached to the ϵ -amino position.[10]
- Mass Spectrometry (MS): Confirms the correct molecular weight of the compound (368.43 g/mol).[11]



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Caption: General workflow for the purification and quality control of **H-Lys(Fmoc)-OH**.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and characterization of **H-Lys(Fmoc)-OH**.

Table 1: Synthesis and Purification Data

Parameter	Typical Value	Source
Synthesis Method	Copper(II) Chelate	[4]
Reaction Yield (Crude)	75-90%	General literature values
Purification Method	Recrystallization	
Final Purity (HPLC)	$\geq 98.0\%$	[7]

Table 2: Analytical Characterization Data

Analysis Method	Parameter	Expected Value	Source
Mass Spectrometry	Molecular Weight	368.43 g/mol	[1]
Molecular Formula	-	C ₂₁ H ₂₄ N ₂ O ₄	[1]
HPLC	Purity	≥ 98.0%	
Storage Temperature	-	2-8°C	

Conclusion

The synthesis of **H-Lys(Fmoc)-OH** is efficiently and selectively achieved using the copper(II) chelate method, which effectively shields the α -amino group while allowing for the protection of the ϵ -amino group. Subsequent purification by recrystallization yields a product of high purity suitable for demanding applications in peptide chemistry. Proper analytical characterization via HPLC, NMR, and MS is crucial to verify the quality of the final product, ensuring reproducibility and success in the synthesis of complex, side-chain modified peptides for research and pharmaceutical development.

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